molecular formula C26H24ClN3O2S B2842576 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866864-11-1

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No.: B2842576
CAS No.: 866864-11-1
M. Wt: 478.01
InChI Key: WJFKUQYJWCCTIE-UHFFFAOYSA-N
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Description

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline is a synthetic organic compound that features a quinoline core substituted with a tosyl group at the 3-position and a piperazine ring bearing a 3-chlorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring, bearing the 3-chlorophenyl group, is attached to the quinoline core. This can be achieved by reacting the tosylated quinoline with 1-(3-chlorophenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the tosyl group, potentially leading to the removal of the tosyl group or reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the 3-chlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Reduced quinoline derivatives or de-tosylated products.

    Substitution Products: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against various biological targets, making it a candidate for the development of new therapeutic agents. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and materials. Its unique properties may lend themselves to applications in the production of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline depends on its specific biological target. Generally, it may interact with cellular receptors or enzymes, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Molecular Targets and Pathways

Potential molecular targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key metabolic pathways. The compound’s interaction with these targets can lead to various biological effects, such as inhibition of cell proliferation, modulation of immune responses, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(3-Bromophenyl)piperazin-1-yl)-3-tosylquinoline: Similar structure but with a bromine atom instead of chlorine.

    4-(4-(3-Methylphenyl)piperazin-1-yl)-3-tosylquinoline: Similar structure but with a methyl group instead of chlorine.

    4-(4-(3-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl group in 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFKUQYJWCCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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